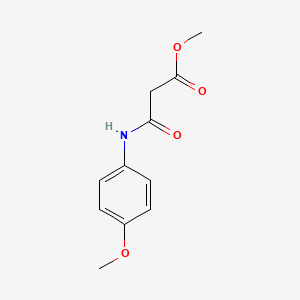

Methyl 3-((4-methoxyphenyl)amino)-3-oxopropionate

Description

Properties

CAS No. |

84522-11-2 |

|---|---|

Molecular Formula |

C11H13NO4 |

Molecular Weight |

223.22 g/mol |

IUPAC Name |

methyl 3-(4-methoxyanilino)-3-oxopropanoate |

InChI |

InChI=1S/C11H13NO4/c1-15-9-5-3-8(4-6-9)12-10(13)7-11(14)16-2/h3-6H,7H2,1-2H3,(H,12,13) |

InChI Key |

OYECIKAJRJDBLD-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)CC(=O)OC |

Origin of Product |

United States |

Preparation Methods

Preparation of N-(4-Methoxyphenyl) Amino Intermediate

A common approach starts with the synthesis of N-methyl-N-[3-hydroxy-3-(4-methoxyphenyl)propyl]amine, which serves as a precursor for the target compound. This intermediate is prepared by:

- Reacting 4-methoxyaniline derivatives with appropriate hydroxypropyl precursors in the presence of potassium hydroxide and solvents such as DMSO and water.

- The reaction mixture is heated to approximately 100°C and maintained for 5 hours.

- After cooling, the product is extracted with toluene, washed, dried, and crystallized from isopropyl ether to yield a white crystalline solid.

Conversion to this compound

The amino intermediate is then reacted with methyl oxopropionate or related esters under controlled conditions:

- The reaction is typically carried out in dry toluene or similar solvents.

- Thionyl chloride or methanesulfonyl chloride may be used to activate the hydroxyl group or facilitate substitution.

- Triethylamine is added as a base to neutralize the acid formed during the reaction.

- The reaction mixture is cooled to 0 to -5°C during the addition of reagents to control the reaction rate and avoid side reactions.

- After completion, the mixture is poured into chilled water, and the product is extracted into an organic solvent such as methylene chloride.

- The organic layer is washed, dried over sodium sulfate, and the solvent is removed by distillation to obtain the crude product.

- Further purification by crystallization or chromatography yields the target compound with high purity.

Alternative Synthetic Routes

Other synthetic strategies involve:

- Direct coupling of 4-methoxyaniline with methyl 3-oxopropionate derivatives using coupling agents such as DCC (dicyclohexylcarbodiimide) and N-hydroxysuccinimide (NHS) in acetonitrile at low temperatures followed by room temperature stirring.

- Azide coupling methods where azide intermediates are reacted with amines to form the desired amino-oxopropionate structure.

- Hydrogenation steps using palladium on carbon catalysts under hydrogen pressure to reduce intermediates when necessary.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Temperature | Time | Solvent | Notes |

|---|---|---|---|---|---|

| Amino intermediate formation | 4-methoxyaniline, KOH, DMSO, water | 100°C | 5 hours | DMSO/water | Extraction with toluene, crystallization |

| Activation of hydroxyl group | Methanesulfonyl chloride, triethylamine | 0 to -5°C | 1 hour + 6 hrs | Methylene chloride | Slow addition, controlled temperature |

| Coupling with methyl ester | Methyl 3-oxopropionate, DCC, NHS | 0°C then RT | 2 hrs + 12 hrs | Acetonitrile | Removal of dicyclohexylurea byproduct |

| Purification | Extraction, washing, drying, crystallization | Room temperature | Variable | Various | Ensures high purity |

Research Findings and Analytical Data

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Hydroxypropylamine route | 4-methoxyaniline, KOH, DMSO, water | 100°C, 5 hrs | Straightforward, good yield | Requires careful temperature control |

| Sulfonyl chloride activation | Methanesulfonyl chloride, triethylamine | 0 to -5°C, slow addition | High purity, controlled reaction | Use of corrosive reagents |

| DCC/NHS coupling | DCC, NHS, methyl 3-oxopropionate | 0°C to RT, 14 hrs total | Efficient coupling, mild conditions | Removal of byproducts needed |

| Azide coupling | Azide intermediates, amines | -5°C to RT, 48 hrs | Versatile for various amines | Longer reaction time |

Chemical Reactions Analysis

Types of Reactions

Methyl 3-((4-methoxyphenyl)amino)-3-oxopropionate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, resulting in the formation of alcohols.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

Methyl 3-((4-methoxyphenyl)amino)-3-oxopropionate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 3-((4-methoxyphenyl)amino)-3-oxopropionate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Phenyl β-Keto Esters

The enzymatic reduction of β-keto esters, as demonstrated in , highlights the role of substituents on the phenyl ring in determining reaction efficiency and stereoselectivity. Below is a comparative analysis of key analogs:

Table 1: Enzymatic Reduction of Substituted Phenyl β-Keto Esters

Key Findings :

- All tested substrates, regardless of substituent type (electron-donating or withdrawing), achieved 100% enantiomeric excess (%ee) and full conversion during enzymatic reduction using (S)-1-phenylethanol dehydrogenase .

- Substituent position (e.g., 3- vs.

Electronic and Steric Effects of Substituents

Halogenated Derivatives :

- Methyl 3-(3-chlorophenyl)-3-oxopropionate (CAS 205985-98-4) and Methyl 3-(4-nitrophenyl)-3-oxopropanoate (synthesis yield: 91% ) exhibit altered electronic properties due to electron-withdrawing groups (Cl, NO₂). These groups may reduce nucleophilicity at the keto group but enhance stability during storage or transport .

Methoxy Derivatives :

Physicochemical Properties

Table 2: Physical Properties of Selected β-Keto Esters

Observations :

- Higher molecular weight in ethyl esters (e.g., Ethyl 3-(4-methoxyphenyl)-3-oxopropionate) correlates with increased lipophilicity, which may influence bioavailability in drug design .

- Chlorinated derivatives (e.g., 2-chlorophenyl) show marginally higher molecular weights due to chlorine’s atomic mass .

Biological Activity

Methyl 3-((4-methoxyphenyl)amino)-3-oxopropionate, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities. This article explores its synthesis, structural characteristics, and biological effects based on recent research findings.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the esterification of 3-(4-methoxyphenyl)-3-oxopropanoic acid with methanol, often under reflux conditions to ensure complete conversion. The compound's unique methoxy substitution pattern contributes to its reactivity and biological activity, differentiating it from structurally similar compounds such as:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Methyl 2-diazo-3-(4-methoxyphenyl)-3-oxopropanoate | C12H12N2O4 | Contains diazo group; undergoes Wolff rearrangement |

| Ethyl 3-(4-methoxyphenyl)-3-oxopropanoate | C12H14O4 | Ethyl ester variant; similar reactivity |

| Methyl 2-chloro-3-(4-fluorophenyl)-3-oxopropanoate | C11H10ClO3 | Contains chlorine; different reactivity profile |

Research indicates that this compound interacts with specific biomolecules, influencing their activity. These interactions can lead to alterations in gene expression and cellular signaling pathways, which are crucial for metabolic regulation and enzyme functionality.

Antioxidant Properties

The compound has been studied for its role as an Nrf2 activator, which is essential for antioxidative and anti-inflammatory responses. Nrf2 activation leads to the upregulation of antioxidant enzymes, thereby protecting cells from oxidative stress. In various models, including neurodegenerative disease models, compounds that activate Nrf2 have shown promise in reducing neuroinflammation and apoptosis .

Anti-Cancer Potential

This compound has shown potential anti-cancer properties. In vitro studies have demonstrated its ability to inhibit tumor cell growth by inducing apoptosis and disrupting cell cycle progression. The compound's structural features may enhance its efficacy against specific cancer types by targeting key signaling pathways involved in cell proliferation and survival .

Case Studies

- Neuroprotective Effects : In a study involving a mouse model of Parkinson's disease, the administration of this compound resulted in decreased microglial activation and improved motor function. This effect was attributed to the compound's ability to activate the Nrf2 pathway, which plays a pivotal role in cellular defense against oxidative damage .

- Cytotoxicity in Cancer Cells : Research evaluating various analogs of this compound revealed significant cytotoxic effects against several cancer cell lines. The compound exhibited an IC50 value that indicates effective inhibition of cell growth, suggesting its potential as a therapeutic agent .

Q & A

Q. What are the common synthetic routes for Methyl 3-((4-methoxyphenyl)amino)-3-oxopropionate?

- Methodological Answer : The compound is typically synthesized via condensation reactions between methyl 3-oxopropionate derivatives and 4-methoxyaniline. Enzymatic asymmetric reduction using dehydrogenases (e.g., (S)-1-phenylethanol dehydrogenase from Aromatoleum aromaticum) can achieve high stereochemical purity (100% enantiomeric excess, %ee) for related β-keto esters . Key steps include:

- Preparation of the β-keto ester substrate (e.g., methyl 3-(4-methoxyphenyl)-3-oxopropionate).

- Enzymatic reduction under controlled pH and temperature to yield the desired stereoisomer.

- Purification via column chromatography or recrystallization.

Q. How is the structural identity of this compound confirmed experimentally?

- Methodological Answer : Characterization involves:

- Spectroscopy : NMR (¹H, ¹³C) to verify the presence of the 4-methoxyphenyl group, carbonyl, and ester functionalities. IR confirms C=O (1700–1750 cm⁻¹) and N-H (3300 cm⁻¹) stretches .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) matches the molecular formula (C₁₁H₁₃NO₄, exact mass 223.0845) .

- X-ray Crystallography : Resolves stereochemistry and bond angles, though this requires high-purity crystals .

Advanced Research Questions

Q. How can enantiomeric excess (%ee) be optimized in enzymatic synthesis?

- Methodological Answer : Achieving 100% %ee (as seen in related β-keto ester reductions) requires:

- Enzyme Selection : Use stereospecific dehydrogenases (e.g., (S)-specific enzymes for S-configuration products) .

- Reaction Optimization : Adjust pH (6.5–7.5), temperature (25–30°C), and cofactor regeneration systems (e.g., NADH/NAD+).

- Analytical Validation : Chiral HPLC or polarimetry to monitor %ee .

Q. What strategies address discrepancies in reported melting points or yields across studies?

- Methodological Answer : Variability arises from:

- Purity of Reagents : Trace impurities (e.g., residual solvents) affect melting points (reported: 40–42°C) .

- Crystallization Conditions : Slow cooling vs. rapid precipitation influences crystal lattice integrity.

- Analytical Methods : Differential Scanning Calorimetry (DSC) provides more accurate thermal data than traditional capillary methods .

Q. How is the antioxidant activity of this compound evaluated?

- Methodological Answer : The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is commonly used:

- Prepare a 0.1 mM DPPH solution in methanol.

- Incubate the compound (0.1–1.0 mM) with DPPH for 30 min in the dark.

- Measure absorbance at 517 nm; calculate IC₅₀ (concentration scavenging 50% radicals). Compare to ascorbic acid as a positive control .

Applications and Stability

Q. What are the recommended storage conditions to ensure compound stability?

- Methodological Answer :

- Storage : Room temperature (20–25°C) in airtight, light-resistant containers to prevent hydrolysis of the ester group .

- Decomposition Risks : Exposure to moisture or acidic/basic conditions accelerates degradation. Monitor via periodic TLC or HPLC .

Q. How does the electronic nature of substituents on the phenyl ring influence reactivity?

- Methodological Answer :

- Electron-Donating Groups (e.g., -OCH₃) : Enhance resonance stabilization of the amide intermediate, facilitating nucleophilic attack during synthesis .

- Electron-Withdrawing Groups (e.g., -NO₂) : May reduce reaction rates but improve crystallinity. Compare analogs (e.g., 3-(4-fluorophenyl) derivatives) to assess substituent effects .

Data Interpretation and Validation

Q. How can researchers validate the absence of byproducts in synthetic batches?

- Methodological Answer :

- Chromatography : Use reverse-phase HPLC with UV detection (λ = 254 nm) to resolve byproducts (e.g., unreacted 4-methoxyaniline).

- LC-MS : Identify low-concentration impurities via fragmentation patterns .

- Elemental Analysis : Confirm C, H, N, O content matches theoretical values (e.g., C 59.19%, H 5.83%, N 6.27%) .

Q. What computational tools predict the compound’s physicochemical properties?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.